molecular formula C7H14ClN B1449303 Spiro[2.4]heptan-1-amine hydrochloride CAS No. 17202-53-8

Spiro[2.4]heptan-1-amine hydrochloride

Cat. No. B1449303
CAS RN: 17202-53-8
M. Wt: 147.64 g/mol
InChI Key: YSELEYMXRJWAHC-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for spiro[2.4]heptan-1-amine hydrochloride is 1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Spiro[2.4]heptan-1-amine hydrochloride is a solid substance at room temperature . It has a molecular weight of 147.65 .

Scientific Research Applications

1. Synthesis of Glutamic Acid Analogs

Spiro[2.4]heptan-1-amine hydrochloride derivatives have been utilized in the synthesis of glutamic acid analogs. A study demonstrated the design and synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, which can probe the topologies of different glutamate receptors due to their fixed spatial orientation (Radchenko, Grygorenko, & Komarov, 2008).

2. Drug Discovery Building Blocks

Another study reported the synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, protected for use as building blocks in drug discovery. These compounds, due to their structural similarity to cyclohexane scaffolds, can serve as restricted surrogates in drug optimization (Chernykh et al., 2015).

3. Organic Synthesis Applications

Spiro[2.4]heptan-1-amine hydrochloride derivatives also find applications in specific organic syntheses. For instance, a review highlighted the chemistry of spiro[2.4]hepta-4,6-dienes, including their synthesis, reactivity, and use in organic synthesis (Menchikov & Nefedov, 1994; 2016).

4. Spirocyclic Systems in Medicinal Chemistry

The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been achieved, which can be useful in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution pattern (Chernykh et al., 2016).

5. Enzymatic Synthesis and Resolution

Enzyme-catalyzed asymmetric synthesis and resolution of spiro[3.3]heptane derivatives with axial chirality have been reported, demonstrating their potential in producing optically active compounds (Naemura & Furutani, 1990).

Safety And Hazards

Spiro[2.4]heptan-1-amine hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name

spiro[2.4]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-5-7(6)3-1-2-4-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSELEYMXRJWAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.4]heptan-1-amine hydrochloride

CAS RN

17202-53-8
Record name Spiro[2.4]heptan-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[2.4]heptan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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